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molecular formula C7H4BrF5O2S B1466983 3-Bromo-5-(pentafluorosulfur)benzoic acid CAS No. 1180675-98-2

3-Bromo-5-(pentafluorosulfur)benzoic acid

Cat. No. B1466983
M. Wt: 327.07 g/mol
InChI Key: GGDWTFSLWQRHPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09394309B2

Procedure details

5.0 g (15.3 mmol) of the compound of Example 15A were dissolved in 150 ml of methanol and 2.2 ml (30.6 mmol) of thionyl chloride were added dropwise at RT. The reaction mixture was then heated under reflux for 4 h. After cooling to RT, the major part of the solvent except for a residual volume of about 50 ml was removed on a rotary evaporator. The residue was diluted with ethyl acetate and washed successively with water, saturated sodium bicarbonate solution and saturated sodium chloride solution. After drying over magnesium sulphate, the mixture was filtered and concentrated. The crude product obtained in this manner was purified by filtration with suction over about 50 g of silica gel with dichloromethane as mobile phase. Re-concentration gave 5.06 g (97% of theory) of the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([S:11]([F:16])([F:15])([F:14])([F:13])[F:12])[CH:10]=1)[C:5]([OH:7])=[O:6].S(Cl)(Cl)=O.[CH3:21]O>>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([S:11]([F:16])([F:12])([F:13])([F:14])[F:15])[CH:10]=1)[C:5]([O:7][CH3:21])=[O:6]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=C(C1)S(F)(F)(F)(F)F
Name
Quantity
150 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
2.2 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the major part of the solvent except for a residual volume of about 50 ml was removed on a rotary evaporator
ADDITION
Type
ADDITION
Details
The residue was diluted with ethyl acetate
WASH
Type
WASH
Details
washed successively with water, saturated sodium bicarbonate solution and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product obtained in this manner
FILTRATION
Type
FILTRATION
Details
was purified by filtration with suction over about 50 g of silica gel with dichloromethane as mobile phase

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=O)OC)C=C(C1)S(F)(F)(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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